![molecular formula C13H18Cl2N2 B1461460 {1-[(3,4-二氯苯基)甲基]-4-哌啶基}甲胺 CAS No. 616223-95-1](/img/structure/B1461460.png)
{1-[(3,4-二氯苯基)甲基]-4-哌啶基}甲胺
描述
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperidine derivatives often exhibit a wide range of biological activities, including acting as neurotransmitter inhibitors .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a substituted aryl amine with a suitable electrophile . This could potentially involve a Mannich reaction, which is a common method for the synthesis of substituted amines .Molecular Structure Analysis
The molecular structure of such compounds often involves a piperidine ring, which is a six-membered ring containing one nitrogen atom . The 3,4-dichlorophenyl group is a common substituent in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can depend on the specific substituents present. For example, DCMU, a related compound, is a white crystalline solid with a melting point of 158 °C and a boiling point of 180 °C .科学研究应用
Medicine: Antimicrobial and Antiviral Properties
Compounds with structures similar to “{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine” have been studied for their potential in treating various diseases. Heterocyclic moieties like 1,3,4-oxadiazoles, which are structurally related, exhibit significant antibacterial and antiviral activities. These properties make them valuable in the development of new medications for human and animal health .
Agriculture: Pest and Disease Control
In the agricultural sector, derivatives of this compound class can act as potent plant protection agents. They show promise as herbicides, insecticides, and fungicides, helping to safeguard crops from pests and diseases. This is crucial for maintaining crop health and ensuring food security .
Organic Synthesis: Intermediate for Complex Structures
The compound serves as an important intermediate in organic synthesis. It can be used to create complex structures that are essential in developing new chemicals for various industrial applications, including materials science and chemical engineering .
Pharmaceutical Industry: Drug Development
In pharmaceutical research, such compounds are valuable intermediates for the synthesis of drugs. Their unique chemical properties can lead to the development of novel therapeutic agents, especially in the realm of precision medicine where specificity and efficacy are paramount .
Chemical Research: Synthesis Techniques
The synthesis of “{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine” and its derivatives is of great interest in chemical research. New methods of obtaining these compounds are continuously being explored to improve efficiency and yield, which is vital for both academic and industrial chemistry .
Environmental Science: Pollution Mitigation
Research into compounds like “{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine” also extends to environmental science. They can be used to develop agents that mitigate pollution, such as chemicals that break down harmful substances or absorb pollutants from the environment .
安全和危害
未来方向
属性
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIHINRVQFQDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

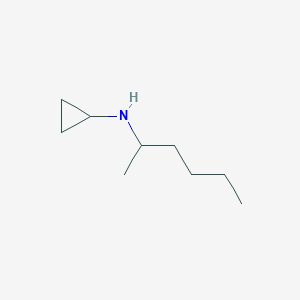
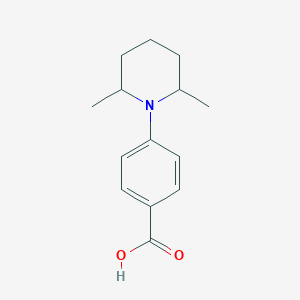

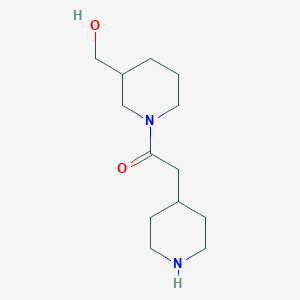
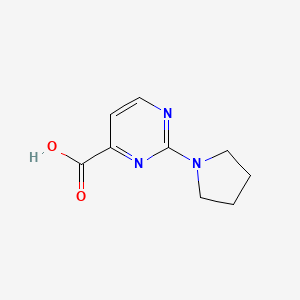
![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)

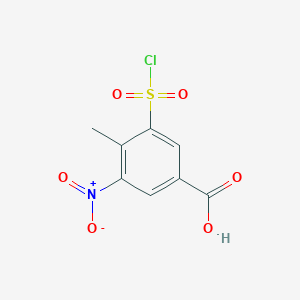

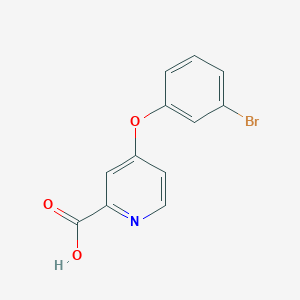

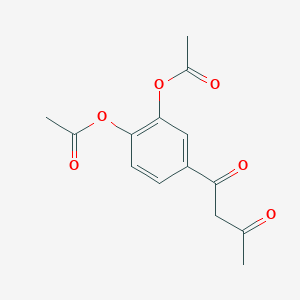
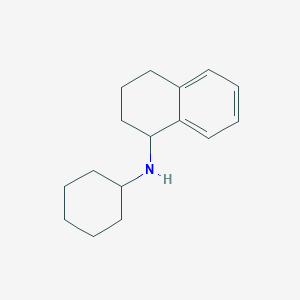
![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)